4-Chloro-5-methyl-2-(methylthio)pyrimidine

Description

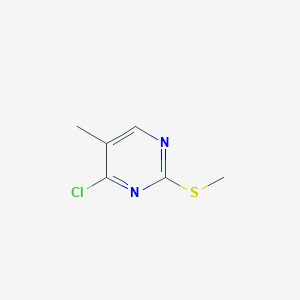

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXWPYARYIQHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634980 | |

| Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61044-96-0 | |

| Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methyl-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Key Intermediate in Drug Discovery

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a crucial heterocyclic building block for researchers and professionals in the fields of medicinal chemistry and drug development. The pyrimidine core is a privileged scaffold in numerous biologically active compounds, and this particular derivative offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols for the efficient synthesis of this target molecule.

Strategic Overview of the Synthesis

The most direct and industrially scalable synthesis of this compound is a two-step process. This pathway begins with the readily available starting material, 5-methyl-2-thiouracil, which is first S-methylated to form the key intermediate, 5-methyl-2-(methylthio)pyrimidin-4-ol. Subsequent chlorination of this intermediate yields the final product. This strategy is predicated on the differential reactivity of the sulfur and oxygen atoms in the starting material and the established methodologies for the conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom.

The S-methylation is a nucleophilic substitution reaction where the thiouracil derivative, in its thioenolate form under basic conditions, attacks a methylating agent. The subsequent chlorination is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group by phosphorus oxychloride, which is then displaced by a chloride ion.

Synthesis Pathway Diagram

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The initial step in the synthesis is the selective S-methylation of 5-methyl-2-thiouracil. This reaction takes advantage of the higher nucleophilicity of the sulfur atom compared to the nitrogen and oxygen atoms in the pyrimidine ring under basic conditions. Common methylating agents for this transformation include methyl iodide and dimethyl sulfate.

Experimental Protocol: S-Methylation of 5-Methyl-2-thiouracil

This protocol is adapted from established procedures for the methylation of thiouracils.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Methylating Agent: Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 5-6 with glacial acetic acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methyl-2-(methylthio)pyrimidin-4-ol.

Causality and Experimental Choices

-

Choice of Base: Sodium hydroxide is used to deprotonate the thiouracil, forming the more nucleophilic thioenolate. The use of two equivalents ensures complete deprotonation.

-

Temperature Control: The initial cooling is crucial to control the exothermic reaction upon addition of the alkylating agent and to minimize potential side reactions.

-

Acidification: Acidification protonates the intermediate salt, leading to the precipitation of the desired product. Glacial acetic acid is a mild acid suitable for this purpose.

Part 2: Chlorination of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The conversion of the 4-hydroxyl group of 5-methyl-2-(methylthio)pyrimidin-4-ol to a chloro group is a pivotal step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction can be performed under different conditions, including with an excess of POCl₃ as the solvent or using a stoichiometric amount in a high-boiling solvent or even solvent-free.

Experimental Workflow Diagram

Caption: Comparative workflows for the chlorination step.

Protocol A: Chlorination using Excess Phosphorus Oxychloride

This is a traditional and robust method for the chlorination of hydroxypyrimidines.[4]

-

Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methyl-2-(methylthio)pyrimidin-4-ol (1 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. To this suspension, add a catalytic amount of a tertiary amine such as N,N-dimethylaniline or triethylamine (0.1-1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Protocol B: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

This method offers a more environmentally friendly and economical alternative, minimizing the use of excess hazardous reagents.[5]

-

Reaction Setup: In a Teflon-lined stainless steel reactor, add 5-methyl-2-(methylthio)pyrimidin-4-ol (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).

-

Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours.

-

Work-up: After cooling the reactor to room temperature, carefully open it and quench the contents with cold water (~0 °C).

-

Neutralization and Extraction: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution and extract with a suitable organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the product as described in Protocol A.

Quantitative Data Summary

| Parameter | Protocol A (Excess POCl₃) | Protocol B (Solvent-Free) |

| POCl₃ (equivalents) | 5 - 10 | 1 |

| Base | N,N-Dimethylaniline / Triethylamine | Pyridine |

| Temperature | 105 - 110 °C | 160 °C |

| Reaction Time | 2 - 4 hours | 2 hours |

| Yield | Generally Good to High | Reported as High |

Trustworthiness and Self-Validating Systems

The success of these protocols relies on the careful control of reaction conditions. The anhydrous conditions in the chlorination step are critical, as phosphorus oxychloride reacts violently with water. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared with literature data.

Authoritative Grounding and Mechanistic Insights

The chlorination of a 4-hydroxypyrimidine with phosphorus oxychloride proceeds through the formation of a chlorophosphate ester intermediate. The lone pair of electrons on the nitrogen atom at position 3 can push electron density into the ring, facilitating the attack of the hydroxyl group on the phosphorus atom of POCl₃. The presence of a tertiary amine base assists in scavenging the HCl generated during the reaction and can also catalyze the reaction by forming a more reactive Vilsmeier-type reagent with POCl₃. Subsequent nucleophilic attack by a chloride ion on the C4 position, with the departure of the dichlorophosphate group, yields the desired 4-chloropyrimidine.

The solvent-free, high-temperature method leverages the increased reactivity at elevated temperatures to drive the reaction to completion with stoichiometric amounts of the chlorinating agent, thereby reducing waste and simplifying the work-up procedure.[5]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the generation of diverse libraries of pyrimidine-based compounds for drug discovery. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate. The choice between a traditional excess reagent method and a modern solvent-free approach will depend on the scale of the synthesis and the available equipment, with the latter offering significant environmental and economic advantages.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Executive Summary: 4-Chloro-5-methyl-2-(methylthio)pyrimidine is a key heterocyclic intermediate, pivotal in the fields of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, offers a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis for characterization, proven synthetic and purification protocols, an exploration of its chemical reactivity, and a survey of its applications as a foundational scaffold for biologically active compounds. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine derivative. The core pyrimidine ring is functionalized with a chloro group, a methyl group, and a methylthio group, making it a valuable and versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine | [1][2] |

| CAS Number | 61044-96-0 | [1][3][4] |

| Molecular Formula | C₆H₇ClN₂S | [1][4] |

| Molecular Weight | 174.65 g/mol | [1][4] |

| Canonical SMILES | CSc1nc(Cl)c(C)cn1 | [4] |

| InChIKey | QZXWPYARYIQHIS-UHFFFAOYSA-N | [1][2][3] |

| Physical Form | Solid or liquid | [2][3] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [2][5] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a definitive structural fingerprint. While specific spectra are best obtained experimentally, the following represents expected data based on the compound's structure.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR):

-

A singlet integrating to 3 protons around δ 2.5 ppm, corresponding to the methylthio group (-S-CH₃).

-

A singlet integrating to 3 protons around δ 2.3 ppm, corresponding to the methyl group on the pyrimidine ring (C₅-CH₃).

-

A singlet integrating to 1 proton at a downfield shift (typically δ 8.0-8.5 ppm), representing the C₆-H proton of the pyrimidine ring.

-

-

¹³C NMR (Carbon NMR):

-

Distinct signals for each of the six carbon atoms. The carbons attached to heteroatoms (Cl, S, N) will be significantly shifted. Approximate expected shifts include: C2 (~170 ppm), C4 (~160 ppm), C6 (~155 ppm), C5 (~120 ppm), C5-CH₃ (~15 ppm), and S-CH₃ (~14 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected peaks would be at m/z 174 and 176.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

-

dot graph "Molecular_Structure_Annotations" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Annotated structure of this compound with expected ¹H NMR shifts.

Synthesis and Purification Strategies

The synthesis of this compound typically involves the chlorination of a corresponding pyrimidin-4-ol (or its tautomeric pyrimidone) precursor. A general and reliable method is outlined below.

Protocol: Synthesis via Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This procedure is based on well-established methods for converting hydroxypyrimidines to chloropyrimidines.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 equivalent).

-

Add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

-

Scientist's Note: The use of excess POCl₃ ensures complete conversion and provides a suitable reaction medium. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the POCl₃.

Step 2: Chlorination Reaction

-

Slowly heat the reaction mixture to reflux (approximately 105-110 °C).

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Insight: The elevated temperature is necessary to drive the conversion of the relatively unreactive hydroxyl group into the chloro group. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood as the quenching of POCl₃ with water is highly exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

dot graph "Synthesis_Workflow" { rankdir=LR; graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} } Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C4-chloro substituent. The pyrimidine ring is electron-deficient, which makes the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring.

Generally, the 4-position of a pyrimidine ring is more reactive towards nucleophilic attack than the 2-position.[6][7] This enhanced reactivity is due to the greater ability of the ring nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[6]

Common Transformations

This compound serves as a scaffold to introduce a variety of functional groups at the C4 position:

-

Amination: Reaction with primary or secondary amines (e.g., anilines, piperidines) yields 4-amino-pyrimidine derivatives. These reactions are often carried out in a polar solvent like ethanol or isopropanol, sometimes with the addition of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.

-

Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides furnishes the corresponding 4-alkoxy or 4-aryloxy pyrimidines.

-

Thiolation: Reaction with thiols or thiophenols leads to the formation of 4-thioether pyrimidines.

-

Cross-Coupling Reactions: While less common than SNAr, the C-Cl bond can sometimes participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific conditions to form C-C or C-N bonds.

dot graph "Reactivity_Tree" { graph [fontname="Helvetica", fontsize=12]; node [fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=10];

} } Caption: Key nucleophilic aromatic substitution reactions of the title compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. This compound and its close analogs are valuable intermediates for synthesizing compounds with a wide range of biological activities.[8]

Table 2: Examples of Biological Targets for Pyrimidine Scaffolds

| Target Class | Therapeutic Area | Significance of the Pyrimidine Core | Reference(s) |

| Kinase Inhibitors | Oncology, Inflammation | The pyrimidine ring often acts as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of protein kinases. | [8] |

| Antiviral Agents | Infectious Diseases | Pyrimidine derivatives can act as nucleoside analogues, interfering with viral replication. | [8] |

| Antifungal/Antibacterial | Infectious Diseases | The scaffold is present in various agents that disrupt microbial cellular processes. | [8] |

| CNS Agents | Neurology/Psychiatry | Derivatives have shown activity as anxiolytics and antidepressants. | [8] |

The title compound, by providing a reliable route to 2,4,5-trisubstituted pyrimidines, allows for the systematic exploration of the chemical space around the pyrimidine core. This enables the fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles during the lead optimization phase of drug discovery.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is aggregated from typical Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1][3] |

| H315 | Causes skin irritation | [1][3] |

| H319 | Causes serious eye irritation | [1][3] |

| H335 | May cause respiratory irritation | [1][3] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container.[5]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[2][5]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

References

- 1. This compound | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61044-96-0 [sigmaaldrich.com]

- 3. This compound | 61044-96-0 [sigmaaldrich.com]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

The Strategic Role of 4-Chloro-5-methyl-2-(methylthio)pyrimidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that forms the backbone of numerous biologically indispensable molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a privileged structure in the field of medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[3][4] Pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, underscoring the versatility of this chemical framework in addressing a multitude of therapeutic targets.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological macromolecules, making it a highly sought-after building block in the design of novel therapeutics.[4][5]

This in-depth technical guide focuses on a specific and highly valuable pyrimidine derivative, 4-Chloro-5-methyl-2-(methylthio)pyrimidine (CAS Number: 61044-96-0). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a methyl group at the 5-position, and a methylthio group at the 2-position, provides a versatile platform for a variety of chemical transformations. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, its characteristic reactivity, and a practical application in the synthesis of a clinically relevant kinase inhibitor.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61044-96-0 | [6] |

| Molecular Formula | C₆H₇ClN₂S | [6] |

| Molecular Weight | 174.65 g/mol | [6] |

| Appearance | Liquid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage Temperature | Ambient Storage or Freezer | [7] |

| InChI Key | QZXWPYARYIQHIS-UHFFFAOYSA-N | [7] |

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The first step involves the construction of the pyrimidine ring to form the 4-hydroxy intermediate, which is then subjected to chlorination.

Step 1: Synthesis of the Precursor, 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

Reaction Scheme:

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The guide details its molecular structure, physicochemical properties, and provides a validated, step-by-step protocol for its synthesis and characterization. A critical analysis of its reactivity, particularly in nucleophilic substitution reactions, is presented, highlighting its utility as a versatile synthetic intermediate. Furthermore, this guide explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors, substantiating its importance in modern drug discovery.

Introduction: The Versatility of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its inherent electronic properties and the ability to be strategically functionalized make it a privileged structure in drug design. This compound, with its distinct arrangement of a reactive chloro group, a methyl group, and a methylthio moiety, presents multiple avenues for synthetic elaboration. This unique combination of functional groups allows for selective modifications, enabling the construction of diverse molecular architectures with potential pharmacological activity.[2] This guide serves as a detailed resource for researchers leveraging this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring safe handling.

Molecular Structure

The molecular structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe storage and handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 61044-96-0 | [2] |

| Molecular Formula | C₆H₇ClN₂S | [2] |

| Molecular Weight | 174.65 g/mol | [2] |

| Physical Form | Solid or liquid | [3] |

| Topological Polar Surface Area | 51.1 Ų | [2] |

| InChIKey | QZXWPYARYIQHIS-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the construction of the pyrimidine core followed by chlorination.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the cyclocondensation of a suitable precursor to form the 4-hydroxy-5-methyl-2-(methylthio)pyrimidine intermediate. This is followed by a deoxychlorination reaction to yield the final product.

Figure 2: General synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis starting from the readily available 5-methyl-2-(methylthio)pyrimidin-4-ol. The chlorination is achieved using phosphorus oxychloride, a common and effective reagent for this transformation.[4][5]

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4-ol

The synthesis of the precursor, 5-methyl-2-(methylthio)pyrimidin-4-ol, can be accomplished via the condensation of S-methylisothiourea with a suitable β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions.

Step 2: Chlorination of 5-Methyl-2-(methylthio)pyrimidin-4-ol

Materials:

-

5-Methyl-2-(methylthio)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as catalyst)

-

Toluene (or other suitable high-boiling solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a well-ventilated fume hood, to a stirred suspension of 5-methyl-2-(methylthio)pyrimidin-4-ol in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is an exothermic process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets. The methyl group at the C5 position will appear as a singlet, the methyl group of the methylthio group at the C2 position will also be a singlet, and the proton at the C6 position will appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments within the heterocyclic ring and the substituent groups.

Predicted NMR Data:

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (at C5) | ~2.3 | ~15 |

| -SCH₃ | ~2.6 | ~14 |

| -H (at C6) | ~8.3 | ~155 |

| C2 | - | ~173 |

| C4 | - | ~160 |

| C5 | - | ~120 |

| C6 | - | ~155 |

Note: These are predicted values and may vary slightly from experimental results.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its chloro and methylthio substituents, which are both susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its role as a building block in the synthesis of more complex molecules.[6]

The methylthio group at the C2 position can also undergo nucleophilic displacement, although it is generally less reactive than the chloro group at C4. The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[6]

Figure 3: Nucleophilic substitution pathways of this compound.

Regioselectivity

In general, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. However, the presence of an electron-donating group at the C5 position, such as the methyl group in the title compound, can influence the electronic distribution within the ring and affect this selectivity. Careful consideration of reaction conditions is crucial to achieve the desired regiochemical outcome.[6]

Applications in Drug Discovery and Agrochemicals

The unique structural features and reactivity of this compound make it a valuable intermediate in the synthesis of a range of biologically active compounds.

Kinase Inhibitors

A significant application of chloropyrimidine derivatives is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can mimic the adenine core of ATP, the natural substrate for kinases. By functionalizing the pyrimidine ring through nucleophilic substitution at the C4 position, medicinal chemists can introduce various pharmacophoric groups to achieve potent and selective inhibition of specific kinases.[1]

Agrochemicals

Substituted pyrimidines also find extensive use in the agrochemical industry as herbicides, fungicides, and insecticides. The ability to fine-tune the biological activity through structural modifications of the pyrimidine core makes them attractive candidates for the development of new crop protection agents.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined reactivity, especially in nucleophilic substitution reactions, allows for the controlled introduction of diverse functionalities, enabling the synthesis of complex molecular targets. This guide provides a comprehensive foundation for researchers to effectively and safely utilize this important intermediate in their pursuit of novel bioactive compounds.

References

- Benchchem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Benchchem.

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23562708, this compound. Retrieved from [Link]

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

- MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

-

ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

- MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3257.

- MDPI. (2010). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 15(1), 474-487.

- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953.

- Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97113, 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

ARKAT USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23562708, this compound. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (2006). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

- Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

- SciELO. (2003). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Brazilian Chemical Society, 14(5).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001173). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59419388, (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2017). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

PubMed Central. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Retrieved from [Link]

Sources

- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Its formal IUPAC name is 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine [1]. This guide elucidates its physicochemical properties, details validated synthesis protocols, explores its reactive potential, and highlights its applications in the synthesis of pharmacologically active agents. The content herein is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to leverage this versatile intermediate with confidence and precision.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

Pyrimidine derivatives are foundational to medicinal chemistry, largely because the pyrimidine ring is a core component of nucleic acids and is prevalent in numerous biologically active molecules[2]. Within this class, this compound (CAS No: 61044-96-0) emerges as a particularly valuable intermediate.

Its strategic importance stems from the differential reactivity of its substituents:

-

C4-Chloro Group: An excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This position is the primary site for introducing diverse functional groups and building molecular complexity.

-

C2-Methylthio Group: A modifiable handle. It can be oxidized to a sulfoxide or sulfone, which in turn become excellent leaving groups, allowing for a second, orthogonal substitution[3]. This sequential reactivity is a cornerstone of its utility.

-

C5-Methyl Group: An electron-donating group that influences the reactivity of the pyrimidine ring and provides a steric and electronic signature for molecular recognition by biological targets.

This trifecta of functionalities makes it a preferred starting material for creating libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is non-negotiable for reproducible experimental design, from reaction setup to purification and formulation. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine | [1] |

| CAS Number | 61044-96-0 | [1] |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Appearance | Solid or liquid | |

| Purity | Typically ≥97% | [4] |

| Storage | Store in freezer (-20°C), under inert atmosphere |[4] |

Synthesis and Manufacturing Insights

The reliable synthesis of high-purity starting materials is the bedrock of any successful drug development program. While multiple synthetic routes exist for substituted pyrimidines, a common and industrially scalable approach involves the chlorination of a corresponding hydroxypyrimidine precursor.

The causality behind this choice is clear: 4-hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidin-4-ones) are readily prepared via condensation reactions, and the subsequent chlorination is a robust and high-yielding transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Reference Synthesis Protocol: Chlorination of 4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

This protocol is a self-validating system, where reaction completion is monitored chromatographically and product identity is confirmed spectroscopically.

Objective: To convert the 4-hydroxy group to a 4-chloro group efficiently.

Materials:

-

4-Hydroxy-5-methyl-2-(methylthio)pyrimidine (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3-5 equivalents, used as both reagent and solvent)

-

N,N-Dimethylaniline (catalytic amount, optional)

-

Toluene (co-solvent, optional)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 4-hydroxy-5-methyl-2-(methylthio)pyrimidine.

-

Reagent Addition: Under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride. Scientist's Insight: Using POCl₃ as the solvent ensures a sufficient concentration of the chlorinating agent. A co-solvent like toluene can be used to aid solubility and temperature control if needed[5].

-

Heating: Heat the reaction mixture to reflux (typically 100-110°C)[6]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Expertise Note: The reaction is often complete within 2-4 hours. Prolonged heating can lead to side products.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the results against reference spectra.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the title compound.

Core Reactivity: The SNAr Reaction

The primary utility of this scaffold lies in the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms (especially C2, C4, and C6) electron-deficient and thus susceptible to nucleophilic attack. The chlorine at C4 is an excellent leaving group, making this position highly reactive.

This allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to build molecules of pharmaceutical interest.

General Reaction Scheme: Amine Substitution

The reaction with primary or secondary amines is a cornerstone of its application.

Caption: General SNAr reaction displacing the C4-chloride with an amine.

Note: A generic image is used for the product to represent the substituted pyrimidine core.

Experimental Causality:

-

Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the primary nucleophile.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are ideal as they can stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism, accelerating the reaction.

-

Heat: While the C4 position is activated, thermal energy is often required to overcome the activation barrier, with typical reaction temperatures ranging from 80°C to 150°C.

Applications in Drug Discovery and Medicinal Chemistry

The true value of an intermediate is measured by its successful application in synthesizing bioactive molecules. Pyrimidine scaffolds are integral to a vast number of approved drugs and clinical candidates, particularly in oncology and immunology[2][7]. This compound and its close analogs are key starting materials for compounds targeting protein kinases.

For example, related structures like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have been used to synthesize pyrido[2,3-d]pyrimidin-7-one derivatives, which act as kinase inhibitors for treating diseases like cancer[8]. The ability to readily displace the chloro group allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazards: This class of compounds, such as the related 4-Chloro-2-(methylthio)pyrimidine, is often classified as corrosive. It can cause severe skin burns and eye damage[9]. It may also cause respiratory irritation[9].

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, vapor, mist, or gas[10]. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation[10][11].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. It is often recommended to store under an inert atmosphere (nitrogen or argon) in a freezer to maintain long-term stability[4].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion

This compound is more than just a chemical; it is a versatile platform for innovation in drug discovery. Its well-defined reactivity, characterized by a highly labile C4-chloro group and a modifiable C2-methylthio group, provides chemists with a reliable and logical pathway to synthesize complex and novel molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist aiming to exploit its full potential in the quest for new therapeutics.

References

-

This compound | C6H7ClN2S | CID 23562708. PubChem, National Center for Biotechnology Information. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

-

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-. ChemBK. [Link]

-

MSDS of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid. Capot Chemical. [Link]

- Process for producing 4-chloro-2-methylthiopyrimidines.

-

4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113. PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. [Link]

-

Kalogirou, A. S., & Tarsounas, M. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Versatile Scaffold for Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-5-methyl-2-(methylthio)pyrimidine, a pivotal starting material in modern organic synthesis. We will dissect its synthesis, elucidate its core reactivity, and showcase its application as a versatile building block for constructing complex molecules of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful pyrimidine scaffold in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Pyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous biologically active compounds.[1][2] Within the vast family of pyrimidine derivatives, this compound (CAS No. 61044-96-0) stands out as a particularly valuable and versatile intermediate.[3][4]

Its strategic importance stems from a unique combination of structural features:

-

A Reactive C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups. This reactivity is driven by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms.

-

A Modifiable C2-Methylthio Group: The methylthio (-SCH3) group at the 2-position offers another site for chemical manipulation. It can be oxidized to a sulfoxide or sulfone, the latter of which can also act as a leaving group, enabling sequential substitutions.

-

A C5-Methyl Group: The methyl group at the 5-position provides steric and electronic influence, directing the regioselectivity of certain reactions and often contributing to the binding affinity of the final target molecule.

This guide will provide a comprehensive overview of the synthesis and synthetic utility of this compound, grounding theoretical principles in practical, field-proven methodologies.

Synthesis of the Core Scaffold

The most common and efficient route to this compound involves the chlorination of its 4-hydroxy precursor. This transformation is a standard procedure in heterocyclic chemistry for converting keto-enol tautomers, such as pyrimidones, into reactive chloro-derivatives.

The overall synthetic workflow is depicted below.

Caption: Synthesis of the title compound via chlorination.

Experimental Protocol: Chlorination

This protocol describes a typical procedure for converting the 4-hydroxy pyrimidine to the desired 4-chloro derivative. Phosphorus oxychloride (POCl3) is a powerful dehydrating and chlorinating agent, making it ideal for this transformation. It often serves as both the reagent and the solvent.

Materials:

-

4-Hydroxy-5-methyl-2-(methylthio)pyrimidine

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylaniline (optional, as catalyst)

-

Toluene (optional, as solvent)[5]

-

Ice water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-5-methyl-2-(methylthio)pyrimidine (1.0 eq.) in an excess of phosphorus oxychloride (5-10 eq.). An organic base such as N,N-dimethylaniline (catalytic amount) can be added to facilitate the reaction.[6]

-

Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-5 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as DCM or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Core Reactivity: Exploiting the Activated C4 Position

The primary utility of this compound lies in the facile displacement of the C4-chloro group by a variety of nucleophiles.[8] This SNAr reaction is the gateway to a vast chemical space of substituted pyrimidines.

Caption: Key nucleophilic substitution reactions at the C4 position.

Reaction with N-Nucleophiles (Amination)

The reaction with primary and secondary amines is arguably the most critical transformation, as the resulting 2,4-disubstituted aminopyrimidine scaffold is a privileged structure in many kinase inhibitors.[9]

-

Causality: The reaction proceeds readily, often requiring only gentle heating in a polar solvent like ethanol, isopropanol, or DMF. The addition of a non-nucleophilic base (e.g., DIPEA) may be necessary to scavenge the HCl byproduct.

-

Application: This reaction is a key step in the synthesis of numerous anticancer agents.[2][10]

Reaction with O-Nucleophiles (Alkoxylation)

Treatment with alkoxides or phenoxides provides access to 4-alkoxy and 4-aryloxy pyrimidines.

-

Causality: Sodium or potassium alkoxides, generated by reacting an alcohol with a strong base like sodium hydride (NaH), readily displace the chloride. For instance, reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol regioselectively yields the 4-chloro-6-ethoxy product under mild conditions.[11] This demonstrates the high reactivity of the chloro groups.

Carbon-Carbon Bond Formation (Cross-Coupling Reactions)

Modern synthetic chemistry allows for the formation of C-C bonds at the C4 position using palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) forms 4-aryl or 4-vinyl pyrimidines. This is a powerful method for adding molecular complexity.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper salts, introduces an alkyne moiety at the C4 position.[12] This reaction is instrumental in building diverse libraries of substituted pyrimidines.[12]

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its role as a precursor to high-value, biologically active molecules.

Kinase Inhibitors for Oncology

The aminopyrimidine scaffold is central to the design of ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, while substituents at the C2 and C4 positions provide potency and selectivity by interacting with specific amino acid residues in the kinase active site.

Caption: General workflow from the starting material to a kinase inhibitor.

Derivatives of this starting material have been used to synthesize inhibitors of various kinases, playing a role in the development of anti-proliferative compounds for cancer treatment.[9][13]

Agrochemical Intermediates

Beyond pharmaceuticals, this pyrimidine derivative is a building block in the agrochemical industry.[2] It serves as an intermediate for creating advanced herbicides and fungicides, which are essential for crop protection and improving agricultural output.[2]

Quantitative Data and Physicochemical Properties

A summary of key physicochemical properties and reaction yields is presented for quick reference.

| Property | Value | Source |

| Molecular Formula | C6H7ClN2S | PubChem[3] |

| Molecular Weight | 174.65 g/mol | PubChem[3] |

| Appearance | White to yellowish crystalline solid | ChemBK |

| Melting Point | 92-95 °C (for trifluoromethyl analog) | ChemBK |

| Topological Polar Surface Area | 51.1 Ų | PubChem[3] |

Table 1: Reaction Summary

| Reaction Type | Nucleophile | Typical Product | Typical Yield (%) |

| Amination | Primary/Secondary Amine | 4-Amino-pyrimidine | 60-95% |

| Alkoxylation | Sodium Ethoxide | 4-Ethoxy-pyrimidine | 89% (analog)[11] |

| Suzuki Coupling | Arylboronic Acid | 4-Aryl-pyrimidine | 50-90% |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-pyrimidine | 60-85%[12] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly the selective substitution at the C4 position, provides a reliable and versatile platform for the synthesis of diverse and complex molecular architectures. The protocols and principles outlined in this guide demonstrate its utility and underscore its continued importance in the fields of drug discovery and materials science. For research teams aiming to develop novel pyrimidine-based compounds, a thorough understanding of this starting material is an invaluable asset.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]

-

Cheldavi, F., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Journal of Sulfur Chemistry, 45(5). Available at: [Link]

- Process for producing 4-chloro-2-methylthiopyrimidines. (2006). Google Patents. JP2006076970A.

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

-

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. (2024). ChemBK. Available at: [Link]

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. (2023). Georganics. Available at: [Link]

-

Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Author manuscript. Available at: [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available at: [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Lecture notes. Available at: [Link]

-

4-Chloro-2-methylthiopyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.). Google Patents. CN110372602A.

-

Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. Available at: [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (n.d.). PMC - NIH. Available at: [Link]

-

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 6- and 9-alkylaminomethyl furoflavones as gastroprotective agents. (n.d.). PubMed. Available at: [Link]

- Process for the preparation of 2-hydroxyalkyl halophenones. (n.d.). Google Patents. CA2328918A1.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 61044-96-0|this compound|BLD Pharm [bldpharm.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

Spectroscopic Profile of 4-Chloro-5-methyl-2-(methylthio)pyrimidine: A Technical Guide

Compound Identification and Significance

4-Chloro-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific substitutions of a chloro group at the 4-position, a methyl group at the 5-position, and a methylthio group at the 2-position create a unique electronic and steric environment, making it a potentially valuable intermediate in medicinal chemistry and materials science.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules synthesized in a laboratory setting.

Compound Details:

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine | [1][2] |

| CAS Number | 61044-96-0 | [1][2] |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Singlet | 1H | H6 | The lone aromatic proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom. |

| ~2.6 | Singlet | 3H | S-CH₃ | The methyl group attached to the sulfur atom is expected to appear as a singlet in the aliphatic region. |

| ~2.4 | Singlet | 3H | C5-CH₃ | The methyl group attached to the pyrimidine ring at position 5 will also appear as a singlet. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C2 | The carbon atom attached to the sulfur and two nitrogen atoms (C2) is expected to be the most deshielded carbon in the pyrimidine ring. |

| ~160 | C4 | The carbon atom bearing the chlorine atom (C4) will be significantly deshielded. |

| ~158 | C6 | The carbon atom attached to the proton (C6) will also be in the aromatic region. |

| ~125 | C5 | The carbon atom with the methyl substituent (C5). |

| ~14 | S-CH₃ | The carbon of the methylthio group. |

| ~12 | C5-CH₃ | The carbon of the methyl group at the 5-position. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 174.

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z = 176 with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~100 | [M]⁺ (with ³⁵Cl) |

| 176 | ~33 | [M+2]⁺ (with ³⁷Cl) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum in the positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Weak-Medium | C-H stretch (aromatic) |